4-Chloro-6-(1-phenoxyethyl)pyrimidine
Overview
Description
Physical and Chemical Properties Analysis
4-Chloro-6-(1-phenoxyethyl)pyrimidine has a molecular formula of C12H11ClN2O and a molecular weight of 234.68 g/mol. Other specific physical and chemical properties are not mentioned in the search results.Scientific Research Applications
Synthesis of Anticancer Drug Intermediates
Pyrimidine derivatives, such as those synthesized from 2,4,6-trichloropyrimidine, serve as critical intermediates in the development of small molecule anticancer drugs. Rapid synthesis methods have been developed to optimize the production of these intermediates, which are key components in the manufacturing of targeted therapy agents (Kou & Yang, 2022).
Enzyme Inhibitors
4-Phenylamino-6-phenyl-pyrimidine and its derivatives, synthesized through various methods, are recognized for their role as enzyme inhibitors. These compounds have been synthesized without special catalysts, indicating a straightforward production process which could facilitate their application in pharmaceutical development (Németh et al., 2010).
Antimicrobial Agents
C5/C6 substituted pyrimidine derivatives have been explored for their antimicrobial properties. Research indicates that these compounds, specifically C6 substituted pyrimidine analogs, exhibit significant antimicrobial activities, making them potential candidates for further development into antimicrobial drugs (Goudgaon & Sheshikant, 2013).
Nonlinear Optical Materials
The structural and electronic properties of thiopyrimidine derivatives have been studied for their potential applications in nonlinear optics (NLO) and medicinal chemistry. These investigations include density functional theory (DFT) analyses and experimental studies, providing a foundation for the use of pyrimidine derivatives in optoelectronic devices and pharmaceuticals (Hussain et al., 2020).
Anti-inflammatory and Analgesic Agents
Research on novel pyrimidine derivatives has also highlighted their potential as anti-inflammatory and analgesic agents. Synthesis and screening of these compounds have demonstrated significant biological activities, suggesting their utility in the development of new therapeutic agents for treating inflammation and pain (Muralidharan, Raja, & Deepti, 2019).
Future Directions
Pyrimidines, including 4-Chloro-6-(1-phenoxyethyl)pyrimidine, continue to attract interest due to their various chemical and biological applications . Future research may focus on exploring the therapeutic potential of these compounds, particularly in the areas of antiviral, anticancer, antioxidant, and antimicrobial activity .
Properties
IUPAC Name |
4-chloro-6-(1-phenoxyethyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-9(11-7-12(13)15-8-14-11)16-10-5-3-2-4-6-10/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWJGWRWNUKJOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NC=N1)Cl)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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